Cas no 851128-08-0 (1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate)

1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate Chemical and Physical Properties
Names and Identifiers
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- 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate
- 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 4-bromobenzoate
- 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate
- F0569-0776
- AKOS024584594
- [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate
- 851128-08-0
-
- Inchi: 1S/C22H23BrN2O2S/c1-14-6-12-18(13-7-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)16-8-10-17(23)11-9-16/h6-13H,1-5H3
- InChI Key: ZZOGXKVYZAIHLD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(=O)OC1=C(C(C)=NN1C(C)(C)C)SC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 458.06636g/mol
- Monoisotopic Mass: 458.06636g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 69.4Ų
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0569-0776-10μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-4mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-3mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-25mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-2μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-40mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-100mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-5mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-15mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0569-0776-50mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate |
851128-08-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate
Introduction to 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate (CAS No. 851128-08-0)
The compound 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate, identified by its CAS number 851128-08-0, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and agrochemical research. Its molecular structure incorporates several key functional groups, including a tert-butyl substituent, a methyl group, a sulfanyl moiety, and a pyrazol ring system, all of which contribute to its unique chemical properties and reactivity. The presence of a 4-bromobenzoate group further enhances its utility as a building block in synthetic chemistry.
This compound has garnered attention due to its structural complexity and the versatility it offers in drug discovery. The pyrazol core is particularly noteworthy, as it is a common scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The sulfanyl group introduces polar characteristics, improving solubility and bioavailability, while the bromobenzoyl part serves as an excellent leaving group in nucleophilic substitution reactions. These features make it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds like 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate in developing novel therapeutic agents. For instance, studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways and exhibit antimicrobial properties. The specific arrangement of substituents in this compound may confer unique biological activities that are yet to be fully explored. Researchers are particularly interested in its potential as a precursor for kinase inhibitors, given the prevalence of pyrazole-based scaffolds in this class of drugs.
The synthesis of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the bromobenzoyl group at the 4-position of the pyrazole ring is a critical step, often achieved through bromination followed by esterification. This process demands expertise in handling reactive intermediates and optimizing reaction parameters to minimize side products.
In the context of drug development, the compound’s structural features make it an attractive candidate for further derivatization. By modifying the substituents or introducing additional functional groups, chemists can fine-tune its pharmacological profile. For example, replacing the tert-butyl group with a smaller alkyl or aryl moiety might alter its metabolic stability or binding affinity to biological targets. Such modifications are essential for optimizing drug candidates for clinical trials.
Current research trends indicate that small molecules like 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 4-bromobenzoate are playing an increasingly pivotal role in addressing unmet medical needs. The demand for high-quality intermediates has driven innovation in synthetic methodologies, leading to more efficient and sustainable production processes. Advances in flow chemistry and catalytic techniques have enabled the scalable synthesis of complex molecules, reducing costs and environmental impact.
The agrochemical sector also benefits from compounds with similar structural motifs. Pyrazole derivatives are known for their herbicidal and pesticidal properties, making them valuable in crop protection strategies. The versatility of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-ylyl 4-bromobenzoate allows it to be incorporated into formulations designed to enhance agricultural productivity while minimizing ecological disruption.
As our understanding of biological systems grows, so does the need for structurally diverse compounds to modulate disease pathways effectively. The unique combination of functional groups in this molecule positions it as a promising candidate for further investigation. Collaborative efforts between synthetic chemists and biologists are essential to unlock its full potential and translate laboratory findings into tangible benefits for society.
In conclusion, 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol -5 - yl 4-bromobenzoate (CAS No. 851128 -08 -0) represents a significant advancement in molecular design with implications across multiple industries. Its intricate structure and functional diversity make it a cornerstone for innovation in pharmaceuticals and agrochemicals alike. Continued research into its applications will undoubtedly yield groundbreaking discoveries that improve human health and agricultural practices worldwide.
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